3-Cyano-5-(methoxycarbonyl)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-cyano-5-methoxycarbonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4/c1-15-10(14)8-3-6(5-11)2-7(4-8)9(12)13/h2-4H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHSHUFHWIYUPNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50560462 | |
| Record name | 3-Cyano-5-(methoxycarbonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50560462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126739-90-0 | |
| Record name | 3-Cyano-5-(methoxycarbonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50560462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physicochemical properties of 3-Cyano-5-(methoxycarbonyl)benzoic acid
An In-depth Technical Guide to the Physicochemical Properties of 3-Cyano-5-(methoxycarbonyl)benzoic Acid
Executive Summary
3-Cyano-5-(methoxycarbonyl)benzoic acid is a substituted aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. Its rigid structure, featuring three distinct functional groups—a carboxylic acid, a methyl ester, and a nitrile—provides a versatile scaffold for synthetic modification and targeted molecular interactions. Understanding the fundamental physicochemical properties of this molecule is paramount for its effective application, particularly in drug discovery, where properties such as acidity (pKa), solubility, and lipophilicity govern the pharmacokinetic and pharmacodynamic profile of a potential therapeutic agent. This guide provides a comprehensive overview of the known properties of 3-Cyano-5-(methoxycarbonyl)benzoic acid, details rigorous experimental protocols for their determination, and discusses the direct implications of these properties for research and development professionals.
Core Physicochemical Profile
A precise understanding of a compound's physicochemical characteristics is the foundation of its rational application in any scientific discipline. The properties of 3-Cyano-5-(methoxycarbonyl)benzoic acid are dictated by the interplay of its electron-withdrawing cyano and methoxycarbonyl groups and the ionizable carboxylic acid function on the benzene ring.
2.1 Chemical Identity and Structure
-
Chemical Name: 3-Cyano-5-(methoxycarbonyl)benzoic acid
-
Synonyms: 5-Cyano-isophthalic acid monomethyl ester, 1,3-Benzenedicarboxylic acid, 5-cyano-, 1-methyl ester[1]
-
Molecular Formula: C₁₀H₇NO₄[2]
-
Molecular Weight: 205.17 g/mol [2]
Chemical Structure:
Figure 1: 2D Structure of 3-Cyano-5-(methoxycarbonyl)benzoic acid
2.2 Summary of Physicochemical Properties
| Property | Value | Source / Method |
| Molecular Weight | 205.17 g/mol | Calculated[2] |
| Boiling Point | 399 °C at 760 mmHg | ECHEMI[1] |
| Density | 1.39 g/cm³ | ECHEMI[1] |
| Flash Point | 195.1 °C | ECHEMI[1] |
| Vapor Pressure | 4.4 x 10⁻⁷ mmHg at 25 °C | ECHEMI[1] |
| Storage | Sealed in dry, room temperature | BLD Pharm[2] |
| pKa | Not available | Requires experimental determination |
| Aqueous Solubility | Not available | Requires experimental determination |
| LogP | Not available | Requires experimental determination |
Experimental Determination of Key Properties
For a molecule intended for drug development, the most critical parameters to define are its acidity (pKa) and solubility. These properties directly influence absorption, distribution, metabolism, and excretion (ADME). The following sections provide robust, self-validating protocols for their determination.
3.1 Protocol: Determination of pKa via Potentiometric Titration
The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a molecule with a carboxylic acid group, the pKa dictates its charge state at a given pH. This is fundamentally important as the charge of a molecule dramatically affects its ability to cross biological membranes. Potentiometric titration remains a gold-standard method for pKa determination[3].
Causality: This method is chosen for its precision and direct measurement of the protonation state. By monitoring the pH of a solution as a titrant (a strong base) is added, one can directly observe the pH at which the acidic and basic forms of the analyte are present in equal concentrations, which corresponds to the pKa.
Diagram: Workflow for Potentiometric pKa Determination
Caption: Workflow for pKa determination by potentiometric titration.
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Prepare a ~0.01 M solution of 3-Cyano-5-(methoxycarbonyl)benzoic acid in deionized water. If solubility is limited, a co-solvent system (e.g., water-methanol) can be used, but the pKa will be an apparent pKa (pKaapp) specific to that solvent system.
-
Prepare and standardize a 0.1 M solution of sodium hydroxide (NaOH).
-
-
System Calibration:
-
Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0). This is a critical self-validating step to ensure the accuracy of pH measurements.
-
-
Titration Procedure:
-
Place a known volume (e.g., 25.0 mL) of the analyte solution in a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Add the standardized NaOH solution in small, precise increments (e.g., 0.1 mL) using a burette.
-
After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
Calculate the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the titration data.
-
The equivalence point is the volume at which the first derivative is maximal.
-
The pKa is the pH value at exactly half of the equivalence point volume.
-
3.2 Protocol: Determination of Aqueous Thermodynamic Solubility (Shake-Flask Method)
Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution at a specific temperature and pH. It is a critical parameter for predicting oral absorption. The shake-flask method is the internationally recognized standard for its determination[4][5].
Causality: This method is designed to achieve a true equilibrium between the solid-state compound and the solution, providing the most accurate and relevant solubility value for biopharmaceutical assessment. By agitating an excess of the solid compound in the solvent for an extended period, we ensure the solution becomes fully saturated. Subsequent analysis of the clear supernatant provides the solubility value.
Diagram: Workflow for Shake-Flask Solubility Assay
Caption: Workflow for thermodynamic solubility determination.
Step-by-Step Methodology:
-
Preparation:
-
Prepare a buffer solution at the desired pH (e.g., phosphate-buffered saline, pH 7.4, to mimic physiological conditions).
-
Add an excess amount of solid 3-Cyano-5-(methoxycarbonyl)benzoic acid to a series of vials containing the buffer. "Excess" is confirmed by visually observing undissolved solid at the end of the experiment.
-
-
Equilibration:
-
Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours)[6]. Time-point sampling (e.g., at 24h and 48h) is a self-validating step; solubility should be consistent between the two points if equilibrium is reached.
-
-
Phase Separation:
-
After incubation, allow the vials to stand to let solids settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove all particulate matter. Alternatively, centrifuge the samples at high speed and sample the supernatant.
-
-
Quantification:
-
Prepare a series of calibration standards of the compound in the buffer/mobile phase at known concentrations.
-
Analyze the filtered sample and the calibration standards using a validated analytical method, typically reverse-phase high-performance liquid chromatography with UV detection (RP-HPLC-UV)[7][8].
-
The concentration of the compound in the filtered sample, determined from the calibration curve, is the thermodynamic solubility.
-
Application Insights for Drug Development
The are not mere data points; they are critical predictors of its behavior in a biological system.
-
Impact of pKa on ADME: The carboxylic acid moiety will be the primary site of ionization. Assuming a pKa in the range of 3-5 (typical for benzoic acids), the molecule will be predominantly ionized (negatively charged) at physiological pH (~7.4). This has profound implications:
-
Absorption: High ionization in the intestine can decrease passive membrane permeability, potentially limiting oral absorption.
-
Distribution: The charged form will have a lower volume of distribution and may be restricted from entering cells or crossing the blood-brain barrier.
-
Metabolism & Excretion: Ionized compounds are often more susceptible to renal clearance.
-
-
The Role of Solubility in Formulation: Low aqueous solubility is a major hurdle in drug development, leading to poor bioavailability. The shake-flask solubility data directly informs formulation strategies. If solubility is low, techniques such as salt formation (by deprotonating the carboxylic acid), co-solvent use, or amorphous solid dispersions may be required to develop a viable drug product. This compound, being an acid, is a prime candidate for salt formation to enhance solubility.
-
Significance as a Synthetic Building Block: This molecule is a valuable intermediate in organic synthesis. Its trifunctional nature allows for selective chemical modifications. For instance, the carboxylic acid can be converted to an amide, the ester can be hydrolyzed or transesterified, and the cyano group can be reduced or hydrolyzed, making it a versatile starting point for creating libraries of compounds for screening in drug discovery programs[9].
Conclusion
3-Cyano-5-(methoxycarbonyl)benzoic acid is a compound with significant potential, defined by the chemical reactivity and physical nature of its constituent functional groups. While some physical properties like boiling point and density are reported, crucial drug-like properties such as pKa and aqueous solubility are conspicuously absent from the literature. The experimental protocols detailed herein provide a clear and robust pathway for researchers to determine these values. A thorough characterization of these physicochemical properties is an indispensable first step in leveraging the full potential of this molecule in drug discovery, medicinal chemistry, and materials science, enabling a data-driven approach to formulation, synthesis, and biological evaluation.
References
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Chemical Properties of Benzoic acid, 4-cyano- (CAS 619-65-8). Cheméo. [Link]
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3,5-Dimethoxybenzoic Acid. PubChem. [Link]
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BCS Methodology: Solubility, Permeability & Dissolution. FDA. [Link]
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Spectrophotometric Determination of pK, Values for Some Benzoic Acid Compounds in Acetonitrile-Water Mixtures. (2006). Journal of the Chinese Chemical Society. [Link]
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MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]
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Determination of pK(a) of benzoic acid- and p-aminobenzoic acid-modified platinum surfaces by electrochemical and contact angle measurements. (2018). ResearchGate. [Link]
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DETERMINATION OF BENZOIC AND SORBIC ACIDS IN FOODS. Polish Journal of Food and Nutrition Sciences. [Link]
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Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]
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Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Asian Journal of Chemistry. [Link]
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Benzoic Acid and Its Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. (2023). Preprints.org. [Link]
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3-cyano-5-methoxymethyl-benzoic acid methyl ester. MOLBASE. [Link]
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Synthesis and Evaluation of Novel 5-{[2-Cyano-3-(substituted phenyl)prop-2-enoyl]amino}-2-hydroxy Benzoic Acid. (2020). ResearchGate. [Link]
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A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2023). ResearchGate. [Link]
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Method development for the determination of benzoic acid, sorbic acid and four parabens in fruit juices and soft drinks using HPLC-DAD. (2023). National and Kapodistrian University of Athens. [Link]
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Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. (2020). MDPI. [Link]
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Reagecon Melting Point Standard Benzoic Acid 121 °C to 123 °C. Reagecon. [Link]
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Drug Discovery Chemistry Conference. (2025). Drug Discovery Chemistry. [Link]
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An In-depth Technical Guide to 3-Cyano-5-(methoxycarbonyl)benzoic Acid: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Versatile Synthetic Building Block
3-Cyano-5-(methoxycarbonyl)benzoic acid, also known by its systematic name 5-cyano-isophthalic acid monomethyl ester, is a bespoke chemical intermediate that has garnered interest within the realms of medicinal chemistry and materials science. While a singular "discovery" event for this compound is not prominently documented in academic literature, its existence and utility are intrinsically linked to the broader development of substituted benzoic acid derivatives as scaffolds for complex molecular architectures. Benzoic acid and its analogues have long been recognized as crucial components in the synthesis of a wide array of pharmaceuticals, including analgesics, anti-cancer agents, and more.[1][2][3] The strategic placement of a cyano group, a methoxycarbonyl group, and a carboxylic acid on a benzene ring provides three distinct points for chemical modification, making 3-Cyano-5-(methoxycarbonyl)benzoic acid a highly valuable and versatile building block for combinatorial chemistry and targeted drug design.[4]
This guide provides a comprehensive overview of 3-Cyano-5-(methoxycarbonyl)benzoic acid, detailing its physicochemical properties, plausible synthetic routes with in-depth procedural explanations, and its applications as a key intermediate in the development of novel compounds.
Physicochemical and Spectroscopic Profile
Table 1: Physicochemical Properties of 3-Cyano-5-(methoxycarbonyl)benzoic acid
| Property | Value | Source |
| CAS Number | 126739-90-0 | [5] |
| Molecular Formula | C₁₀H₇NO₄ | [5] |
| Molecular Weight | 205.17 g/mol | [5] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Solubility | Soluble in polar organic solvents such as DMSO, DMF, and methanol.[5] | General knowledge |
Spectroscopic Characterization (Predicted)
While a comprehensive, publicly available spectral analysis of 3-Cyano-5-(methoxycarbonyl)benzoic acid is not readily found, its expected spectroscopic data can be reliably predicted based on the analysis of closely related substituted benzoic acid and isophthalate derivatives.[5][6][7][8][9][10][11]
-
¹H NMR (Proton Nuclear Magnetic Resonance): In a solvent like DMSO-d₆, the proton spectrum is expected to show three aromatic protons. Due to the substitution pattern, two protons will be in a meta-relationship to each other, and one will be situated between two substituents. This would likely result in two distinct signals in the aromatic region (δ 7.5-8.5 ppm), one appearing as a triplet (or a finely split singlet) and the other as a doublet. The methyl ester protons would present as a sharp singlet around δ 3.9 ppm. The acidic proton of the carboxylic acid would be a broad singlet at a downfield chemical shift (>12 ppm).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would reveal ten distinct signals. The carbonyl carbons of the carboxylic acid and the methyl ester would appear in the downfield region (165-175 ppm). The cyano carbon would be found in the 115-120 ppm range. The aromatic carbons would produce several signals between 120 and 140 ppm, with the carbons attached to the electron-withdrawing substituents showing characteristic downfield shifts. The methyl carbon of the ester would be observed around 52 ppm.
-
IR (Infrared) Spectroscopy: The IR spectrum would be characterized by several key absorption bands. A broad O-H stretch from the carboxylic acid would be prominent from 2500-3300 cm⁻¹. Strong C=O stretching vibrations for both the carboxylic acid and the ester would be visible around 1700-1730 cm⁻¹. A sharp C≡N stretch for the cyano group would appear around 2230 cm⁻¹. C-O stretching from the ester and carboxylic acid, as well as C-H stretching and bending from the aromatic ring, would also be present.[10]
-
Mass Spectrometry (MS): Electron impact (EI) or electrospray ionization (ESI) mass spectrometry would show a molecular ion peak [M]⁺ or a pseudomolecular ion peak [M-H]⁻ or [M+H]⁺ corresponding to the molecular weight of 205.17 g/mol .
Synthesis of 3-Cyano-5-(methoxycarbonyl)benzoic Acid: A Technical Workflow
The synthesis of 3-Cyano-5-(methoxycarbonyl)benzoic acid is not widely detailed in standard chemical literature, suggesting its preparation is often application-specific and may be found within patent literature for the synthesis of more complex target molecules. However, two logical and scientifically sound synthetic strategies can be proposed based on established chemical principles for related compounds:
-
Selective Monohydrolysis of a Diester Precursor.
-
Cyanation of a Halogenated Precursor.
Method 1: Selective Monohydrolysis of Dimethyl 5-cyanoisophthalate
This approach is predicated on the selective hydrolysis of one of the two methyl ester groups of the commercially available dimethyl 5-cyanoisophthalate. The key to this synthesis is achieving monohydrolysis without proceeding to the dicarboxylic acid.
Caption: Synthetic pathway via selective hydrolysis.
Experimental Protocol:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve dimethyl 5-cyanoisophthalate (1.0 eq.) in a mixture of methanol and water (e.g., a 3:1 ratio).[12]
-
Saponification: Cool the solution in an ice bath to 0-5 °C. Slowly add a solution of sodium hydroxide (1.0 eq.) in water dropwise over 30 minutes, ensuring the temperature remains below 10 °C. The use of a single equivalent of base is crucial for selective monohydrolysis.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to observe the disappearance of the starting diester and the appearance of the mono-acid product.
-
Work-up and Acidification: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like diethyl ether or dichloromethane to remove any unreacted starting material.
-
Precipitation: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold 1M hydrochloric acid. A white precipitate of 3-Cyano-5-(methoxycarbonyl)benzoic acid should form.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
Causality and Experimental Choices:
-
Stoichiometry of Base: The use of a single equivalent of sodium hydroxide is the most critical parameter to favor the formation of the mono-acid over the di-acid.
-
Solvent System: The methanol/water mixture ensures the solubility of both the nonpolar diester and the polar hydroxide salt, facilitating the reaction.
-
Temperature Control: Performing the initial addition of base at low temperatures helps to control the reaction rate and improve selectivity.
Method 2: Cyanation of 5-Bromo-isophthalic Acid Monomethyl Ester
This route involves the introduction of the cyano group via a nucleophilic aromatic substitution reaction, likely a Rosenmund-von Braun reaction, on a pre-existing halogenated monoester.
Caption: Synthetic pathway via cyanation.
Experimental Protocol:
-
Step A: Synthesis of 5-Bromo-isophthalic Acid Monomethyl Ester
-
Suspend 5-bromoisophthalic acid (1.0 eq.) in methanol.[13][14][15][16]
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours, monitoring by TLC until the desired monoester is the major product. The reaction time is critical to avoid the formation of the diester.
-
Cool the reaction, neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution), and extract the product into an organic solvent.
-
Purify the monoester by column chromatography or recrystallization.
-
-
Step B: Cyanation
-
In a flask under an inert atmosphere (e.g., nitrogen or argon), combine the 5-bromo-isophthalic acid monomethyl ester (1.0 eq.) with copper(I) cyanide (1.1-1.5 eq.) in a high-boiling polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
Heat the reaction mixture to a high temperature (typically 140-160 °C) for several hours.
-
Monitor the reaction by TLC or HPLC.
-
After completion, cool the reaction mixture and pour it into a solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.
-
Extract the product into an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Causality and Experimental Choices:
-
Catalyst: Copper(I) cyanide is a classic and effective reagent for the cyanation of aryl halides.
-
Solvent: A high-boiling aprotic solvent is necessary to achieve the high temperatures required for the reaction to proceed.
-
Inert Atmosphere: An inert atmosphere prevents oxidation of the copper catalyst and other side reactions.
Applications in Drug Development and Materials Science
3-Cyano-5-(methoxycarbonyl)benzoic acid is a valuable intermediate due to its trifunctionality. The carboxylic acid can be readily converted into amides, esters, or acid chlorides. The methyl ester can be hydrolyzed to the diacid or converted to other esters. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine.
This versatility makes it an attractive starting material for the synthesis of:
-
Pharmaceuticals: It can serve as a core scaffold for the development of enzyme inhibitors, receptor antagonists, and other biologically active molecules. The distinct functional groups allow for the systematic exploration of the chemical space around the central phenyl ring to optimize drug-target interactions. For example, derivatives of cyanobenzoic acid are used in the synthesis of anticoagulants and PARP inhibitors.[17]
-
Advanced Materials: The rigid aromatic core and the reactive functional groups make it a suitable monomer for the synthesis of specialty polymers, such as polyamides and polyesters, with tailored thermal and mechanical properties.
Conclusion
3-Cyano-5-(methoxycarbonyl)benzoic acid stands as a testament to the enabling power of versatile chemical intermediates in modern research and development. While its own history is subtly woven into the fabric of patent literature rather than headlining academic journals, its significance lies in its potential to unlock novel molecular designs. The synthetic pathways detailed in this guide, derived from established chemical principles, offer reliable methods for its preparation, empowering researchers to leverage its unique trifunctional scaffold. As the demand for novel pharmaceuticals and advanced materials continues to grow, the utility of such well-defined building blocks will undoubtedly expand, solidifying the role of 3-Cyano-5-(methoxycarbonyl)benzoic acid in the innovation pipeline.
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MDPI. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules. Retrieved from [Link]
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ResearchGate. (2023). Effect of N-, S-and O-Substitutions of Isophthalic Acid Derivatives on their Binding Properties: An In-Silico Approach. Retrieved from [Link]
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MDPI. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank. Retrieved from [Link]
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Global Substance Registration System. (n.d.). 5-BROMOISOPHTHALIC ACID. Retrieved from [Link]
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IUPAC name for 3-Cyano-5-(methoxycarbonyl)benzoic acid
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Defining Nomenclature & Properties
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Establishing Guide Structure
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Identifying the Compound
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Deepening the Analysis
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Refining the Identification
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Confirming Nomenclature Priority
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Clarifying Synthetic Pathways
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Pinpointing Target Molecule Insights
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Constructing the Guide
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Refining the Synthesis
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Gathering Spectral Data
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Defining Nomenclature Priority
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Synthesizing Guide Content
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Generating Guide Content
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Methodological & Application
purification techniques for 3-Cyano-5-(methoxycarbonyl)benzoic acid
Initiating Data Collection
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Analyzing Purification Strategies
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Refining Search Parameters
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Developing Note Structure
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Refining Purification Strategy
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Prioritizing Note Structure
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Application Notes and Protocols for Investigating the Biological Activities of 3-Cyano-5-(methoxycarbonyl)benzoic Acid Derivatives
Introduction: A Scaffold of Potential
The landscape of modern drug discovery is characterized by the pursuit of novel molecular scaffolds that offer both chemical tractability and diverse biological activity. The 3-cyano-5-(methoxycarbonyl)benzoic acid core represents one such scaffold, intriguing for its combination of a reactive carboxylic acid handle, an electron-withdrawing cyano group, and a methoxycarbonyl moiety that can influence solubility and receptor interactions. While direct biological data on this specific parent molecule is emerging, the broader family of substituted benzoic acids is rich with pharmacological precedent, exhibiting activities ranging from anticancer and anti-inflammatory to antimicrobial and enzyme inhibition.[1][2]
This document serves as a technical guide for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of 3-cyano-5-(methoxycarbonyl)benzoic acid derivatives. We will delve into hypothesized biological activities based on structure-activity relationships (SAR) of analogous compounds, provide detailed protocols for in vitro evaluation, and offer insights into the causality behind experimental design. The aim is to equip researchers with the foundational knowledge and practical methodologies to unlock the potential of this promising chemical series.
Hypothesized Biological Activities and Mechanistic Rationale
The unique arrangement of functional groups on the 3-cyano-5-(methoxycarbonyl)benzoic acid scaffold suggests several avenues for biological investigation. The presence of a cyano group, in particular, has been associated with enhanced cytotoxicity in certain classes of anticancer compounds.[3]
Anticancer Potential
Substituted benzoic acid derivatives have been extensively investigated for their anticancer properties.[4][5][6] The incorporation of a cyano group can further enhance this activity. For instance, some studies have shown that the strong electron-withdrawing nature of the cyano group can contribute to increased cytotoxicity.[3]
Potential Mechanisms of Action:
-
Histone Deacetylase (HDAC) Inhibition: Naturally occurring benzoic acid derivatives have been shown to retard cancer cell growth by inhibiting HDACs.[7] HDAC inhibitors represent a clinically validated class of anticancer agents.
-
Induction of Apoptosis: Many cytotoxic agents exert their effects by triggering programmed cell death. Benzoic acid derivatives have been observed to induce apoptosis in cancer cell lines.[7]
-
Tubulin Polymerization Inhibition: Certain methoxy-substituted aromatic compounds are known to interfere with microtubule dynamics, a critical process in cell division.[8]
Anti-inflammatory Activity
Chronic inflammation is a key pathological feature of numerous diseases.[9] Benzoic acid and its esters are known to possess anti-inflammatory properties.[10][11]
Potential Mechanisms of Action:
-
Cyclooxygenase-2 (COX-2) Inhibition: COX-2 is a key enzyme in the inflammatory cascade, responsible for the production of prostaglandins. Inhibition of COX-2 is a well-established mechanism for anti-inflammatory drugs.
Application Note I: Synthesis of Amide Derivatives
The carboxylic acid group of 3-cyano-5-(methoxycarbonyl)benzoic acid is a prime site for derivatization to generate a library of compounds for screening. Conversion to amides is a common strategy in medicinal chemistry to improve metabolic stability and modulate biological activity.
Protocol for Amide Synthesis:
-
Acid Chloride Formation:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of 3-cyano-5-(methoxycarbonyl)benzoic acid in anhydrous dichloromethane (DCM) or a similar aprotic solvent.
-
Add 1.2 equivalents of oxalyl chloride or thionyl chloride dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude 3-cyano-5-(methoxycarbonyl)benzoyl chloride.
-
-
Amide Coupling:
-
Dissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve 1.1 equivalents of the desired primary or secondary amine and 1.5 equivalents of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) in anhydrous DCM.
-
Add the amine solution dropwise to the acid chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired amide derivative.
-
Application Note II: In Vitro Anticancer Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity and is widely used to screen for cytotoxic compounds.
Protocol for MTT Assay:
-
Cell Seeding:
-
Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization and Absorbance Reading:
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.
-
Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
Calculate the percentage of cell viability as follows: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Visualization of Experimental Workflow
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Application Note III: Investigating Potential Mechanisms of Action
A. Histone Deacetylase (HDAC) Inhibition Assay
This fluorometric assay provides a method for screening potential HDAC inhibitors.
Protocol for HDAC Inhibition Assay:
-
Reagent Preparation:
-
Prepare an HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).
-
Prepare a stock solution of a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Prepare a stock solution of a developer (e.g., trypsin in assay buffer).
-
Prepare a stock solution of a known HDAC inhibitor as a positive control (e.g., Trichostatin A).
-
Prepare a solution of recombinant human HDAC enzyme.
-
-
Assay Procedure:
-
In a 96-well black plate, add the test compound at various concentrations.
-
Add the HDAC enzyme to each well (except for the no-enzyme control).
-
Initiate the reaction by adding the HDAC substrate.
-
Incubate the plate at 37°C for 1 hour.
-
Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution.
-
Incubate at 37°C for 15-30 minutes.
-
Measure the fluorescence with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
Data Analysis:
Calculate the percentage of HDAC inhibition as follows: % Inhibition = 100 - [((Fluorescence of test compound - Fluorescence of no-enzyme control) / (Fluorescence of enzyme control - Fluorescence of no-enzyme control)) x 100]
Determine the IC₅₀ value from a dose-response curve.
B. Cyclooxygenase-2 (COX-2) Inhibition Assay
This assay measures the ability of a compound to inhibit the peroxidase activity of COX-2.
Protocol for COX-2 Inhibition Assay:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Prepare a solution of hemin in the reaction buffer.
-
Prepare a solution of a colorimetric substrate (e.g., TMPD).
-
Prepare a solution of arachidonic acid in ethanol.
-
Prepare a solution of human recombinant COX-2 enzyme.
-
Prepare a stock solution of a known COX-2 inhibitor as a positive control (e.g., celecoxib).
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer, hemin, and the test compound at various concentrations.
-
Add the COX-2 enzyme to each well.
-
Incubate at room temperature for 5 minutes.
-
Initiate the reaction by adding arachidonic acid and the colorimetric substrate.
-
Measure the absorbance at 590 nm every minute for 5-10 minutes using a microplate reader in kinetic mode.
-
Data Analysis:
Determine the rate of reaction (V) from the linear portion of the absorbance vs. time curve. Calculate the percentage of COX-2 inhibition as follows: % Inhibition = ((V_control - V_inhibitor) / V_control) x 100
Determine the IC₅₀ value from a dose-response curve.
Structure-Activity Relationship (SAR) and Data Presentation
To guide the optimization of lead compounds, it is crucial to establish a structure-activity relationship. By synthesizing and testing a series of derivatives, researchers can identify the structural features that are important for biological activity.
Table 1: Hypothetical IC₅₀ Values for a Series of 3-Cyano-5-(carboxamido)benzoic Acid Derivatives against a Cancer Cell Line (e.g., MCF-7)
| Compound ID | R Group on Amide | IC₅₀ (µM) |
| Parent Acid | -OH | >100 |
| Amide-01 | -NH-phenyl | 25.5 |
| Amide-02 | -NH-(4-fluorophenyl) | 15.2 |
| Amide-03 | -NH-(4-methoxyphenyl) | 30.8 |
| Amide-04 | -NH-benzyl | 18.9 |
| Amide-05 | -N(CH₃)₂ | 50.1 |
| Doxorubicin | (Positive Control) | 0.8 |
This table presents hypothetical data for illustrative purposes.
Hypothetical Signaling Pathway
Caption: Hypothetical pathway of HDAC inhibition by a novel compound.
Conclusion and Future Directions
The 3-cyano-5-(methoxycarbonyl)benzoic acid scaffold holds considerable promise for the development of novel therapeutic agents. Based on the known biological activities of structurally related compounds, derivatives of this scaffold are prime candidates for investigation as anticancer and anti-inflammatory agents. The protocols detailed in this guide provide a robust framework for the initial in vitro evaluation of these compounds. Future work should focus on synthesizing a diverse library of derivatives to establish a clear structure-activity relationship, followed by more in-depth mechanistic studies and in vivo evaluation of the most promising candidates.
References
-
3-Cyano-5-fluoro-N-arylbenzamides as negative allosteric modulators of mGlu5: Identification of easily prepared tool compounds with CNS exposure in rats. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Anti-Inflammatory Activity of Cyanobacteria Pigment Extracts: Physiological Free Radical Scavenging and Modulation of iNOS and LOX Activity. Marine Drugs. [Link]
-
Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. [Link]
-
Structure–Activity Relationships of Cyano-substituted Indole Derivatives as Ligands for α-Synuclein Aggregates. ACS Medicinal Chemistry Letters. [Link]
-
Discovery and Anti-Inflammatory Activity of a Cyanobacterial Fatty Acid Targeting the Keap1/Nrf2 Pathway. Marine Drugs. [Link]
-
Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules. [Link]
-
Synthesis, Structure Characterization, and Biological Evaluation of 3-Amino-5-(5-Oxo-5H-Benzo[a]Phenothiazin-6-Ylamino) Benzoic Acid Derivatives via Molecular Docking, Cytotoxicity, and Antioxidant Studies. Molecules. [Link]
-
Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. Journal of Medicinal Chemistry. [Link]
-
Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. Mini-Reviews in Medicinal Chemistry. [Link]
- Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity.
-
Methyl 2-Cyano-3,12-dioxooleana-1,9-dien-28-oate Decreases Specificity Protein Transcription Factors and Inhibits Pancreatic Tumor Growth: Role of MicroRNA-27a. Molecular Pharmacology. [Link]
-
Synthesis, Characterization and Anticancer Efficacy Evaluation of Benzoxanthone Compounds toward Gastric Cancer SGC-7901. Molecules. [Link]
-
Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). Oncotarget. [Link]
-
Anticancer Efficacy of Antibacterial Quinobenzothiazines. Molecules. [Link]
-
Antiinflammatory Activity of Cinnamic Acid Esters. Molecules. [Link]
-
Exploring structure-activity relationship of S-substituted 2-mercaptoquinazolin-4(3H)-one including 4-ethylbenzenesulfonamides as human carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Current Organic Chemistry. [Link]
Sources
- 1. iomcworld.com [iomcworld.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. cris.biu.ac.il [cris.biu.ac.il]
- 9. Anti-Inflammatory Activity of Cyanobacteria Pigment Extracts: Physiological Free Radical Scavenging and Modulation of iNOS and LOX Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US4689182A - Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
common side products in the synthesis of 3-Cyano-5-(methoxycarbonyl)benzoic acid
Technical Support Center: Synthesis of 3-Cyano-5-(methoxycarbonyl)benzoic acid
Introduction:
Welcome to the technical support guide for the synthesis of 3-Cyano-5-(methoxycarbonyl)benzoic acid. This molecule is a valuable building block in the development of advanced materials and pharmaceutical agents. However, its trifunctional nature—possessing a nitrile, a methyl ester, and a carboxylic acid on a single aromatic ring—presents unique challenges in achieving high purity. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to side product formation during its synthesis. We will explore the causality behind these impurities and provide field-proven strategies for their mitigation and elimination.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific impurities and experimental observations in a question-and-answer format.
FAQ 1: Dicarboxylic Acid Impurities
Question: My final product shows a significant peak corresponding to 3-cyano-1,5-benzenedicarboxylic acid (or its monomethyl ester, trimesic acid monomethyl ester). What is causing this, and how can I prevent it?
Plausible Cause(s): The presence of a dicarboxylic acid impurity is almost always due to the hydrolysis of the methyl ester group. This is a common side reaction, especially under acidic or basic conditions, often exacerbated by elevated temperatures during reaction work-up or purification.
-
Acid-Catalyzed Hydrolysis: Residual acid catalysts or acidic work-up conditions (e.g., using strong aqueous HCl to precipitate the product) can promote the cleavage of the methyl ester.
-
Base-Catalyzed Saponification: Basic conditions, such as during an extraction with sodium bicarbonate or sodium hydroxide, can readily saponify the ester. If the subsequent acidification is not carefully controlled, you may not fully re-esterify, or you might co-precipitate the dicarboxylic acid.
-
Hydrothermal Conditions: Performing reactions in water at high temperatures can lead to ester hydrolysis, even without a strong acid or base catalyst.[1]
Troubleshooting & Prevention:
-
Mindful pH Control: During aqueous work-ups, use milder acids (e.g., citric acid, dilute HCl) and bases (e.g., saturated sodium bicarbonate) and maintain low temperatures (0-5 °C) to minimize hydrolysis rates.
-
Anhydrous Conditions: If the synthetic step preceding purification can be performed under anhydrous conditions, this will prevent hydrolysis.
-
Solvent Choice for Purification: Avoid recrystallization from protic solvents like water or methanol if acidic/basic impurities are present. Consider solvent systems like ethyl acetate/heptane or dichloromethane/methanol.
-
Reaction Time and Temperature: Minimize reaction times and temperatures where water is present, particularly in the final steps.
Identification & Characterization:
-
HPLC: The dicarboxylic acid will have a shorter retention time than the desired product on a reverse-phase column due to its higher polarity.
-
¹H NMR: The characteristic singlet of the methoxy group (~3.9 ppm in CDCl₃) will be absent or have a reduced integration value in the impurity.
-
LC-MS: A peak with a mass corresponding to the loss of a methyl group and the addition of a hydrogen (M-14) will be observed.
FAQ 2: Amide and Dicarboxylic Acid Formation from Nitrile Hydrolysis
Question: I've identified an impurity that appears to be 3-(aminocarbonyl)-5-(methoxycarbonyl)benzoic acid or even the tricarboxylic acid. How is my nitrile group reacting?
Plausible Cause(s): The cyano (nitrile) group is susceptible to hydrolysis under both strong acidic and strong basic conditions, typically at elevated temperatures. This hydrolysis proceeds in two stages: first to a primary amide, and upon further reaction, to a carboxylic acid.
-
Mechanism of Nitrile Hydrolysis: The reaction is initiated by the protonation of the nitrile nitrogen (acid catalysis) or nucleophilic attack by hydroxide on the nitrile carbon (base catalysis). The resulting intermediate is then attacked by water to form an imidic acid (in acid) or a cyanohydrin-like intermediate (in base), which tautomerizes to the amide. Prolonged exposure to these conditions will then hydrolyze the amide to the carboxylic acid.
Troubleshooting & Prevention:
-
Avoid Harsh Hydrolysis Conditions: If your synthesis involves a step that requires strong acid or base (e.g., saponification of another ester group in a precursor), conduct the reaction at the lowest possible temperature and for the shortest time necessary.
-
Protecting Groups: In multi-step syntheses, consider protecting the carboxylic acid group (e.g., as a t-butyl ester) to allow for transformations on other parts of the molecule under conditions that might otherwise hydrolyze the nitrile.
-
Reagent Stoichiometry: Ensure precise control over the stoichiometry of acids or bases used in the reaction to avoid excess reagent that could promote side reactions.
Visualizing the Side Reaction:
FAQ 3: Decarboxylation Impurity
Question: My mass spectrometry data shows a peak for methyl 3-cyanobenzoate, an impurity lacking the carboxylic acid group. Why is decarboxylation occurring?
Plausible Cause(s): Aromatic carboxylic acids can undergo decarboxylation (loss of CO₂) when subjected to high temperatures, especially in the presence of copper or acid catalysts.[2] While typically requiring harsh conditions, this can become a significant side reaction if a late-stage purification involves high-temperature distillation or if the reaction is conducted in high-boiling solvents like DMSO or NMP at elevated temperatures.
-
Thermal Decarboxylation: Heating the carboxylic acid above its melting point or in a high-boiling solvent can induce the loss of CO₂. The stability of the resulting carbanion intermediate influences the ease of this reaction.
-
Catalytic Decarboxylation: Trace metal impurities (e.g., copper) from previous steps can catalyze this reaction at lower temperatures than purely thermal decarboxylation.
Troubleshooting & Prevention:
-
Avoid High-Temperature Purification: Do not use high-temperature vacuum distillation for the final product. Rely on recrystallization or column chromatography.
-
Control Reaction Temperature: Keep reaction temperatures below 150 °C if possible, especially in the final synthetic steps.
-
Chelating Agents: If metal contamination is suspected, a wash with a dilute solution of a chelating agent like EDTA during work-up can help remove catalytic metals.
Overview of a Common Synthetic Pathway and Associated Side Products
A plausible and common synthetic route starts from 3,5-dinitrobenzoic acid. This pathway highlights several points where side products can be introduced.
Summary of Potential Side Products by Origin:
| Side Product Name | Structure | Likely Origin / Synthetic Step |
| 3-Cyano-1,5-benzenedicarboxylic acid | HOOC-C₆H₃(CN)-COOH | Hydrolysis of the methyl ester |
| 3-(Aminocarbonyl)-5-(methoxycarbonyl)benzoic acid | H₂NOC-C₆H₃(COOCH₃)-COOH | Partial hydrolysis of the nitrile |
| Methyl 3-cyanobenzoate | C₆H₄(CN)-COOCH₃ | Decarboxylation of the carboxylic acid |
| 3-Amino-5-nitrobenzoic acid | H₂N-C₆H₃(NO₂)-COOH | Incomplete reduction of dinitro precursor[3] |
| Methyl 3-hydroxy-5-carboxybenzoate | HO-C₆H₃(COOCH₃)-COOH | Decomposition/hydrolysis of diazonium salt intermediate |
Experimental Protocols
Protocol 1: Purification via pH-Controlled Extraction to Remove Dicarboxylic Acid Impurities
This protocol is designed to separate the desired mono-acid product from more acidic dicarboxylic acid impurities.
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). A typical concentration is 50-100 mg/mL.
-
Weak Base Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a chilled (0-5 °C), saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Controlled Extraction: Shake the funnel gently. The desired product, being a stronger acid, will be partially extracted into the aqueous phase, while less acidic impurities remain in the organic layer. The key is that the dicarboxylic acid impurity is much more readily deprotonated and extracted. Perform this step quickly to minimize ester hydrolysis.
-
Separation: Separate the aqueous layer. Re-extract the organic layer with another portion of cold NaHCO₃ solution to ensure complete removal of acidic components.
-
Acidification: Combine the aqueous extracts in a beaker and cool in an ice bath. Slowly add cold 1M HCl dropwise with stirring until the pH reaches ~2-3. The desired product will precipitate out.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold deionized water, and dry under vacuum.
-
Purity Check: Analyze the dried solid by HPLC and ¹H NMR to confirm the absence of the dicarboxylic acid impurity.
Protocol 2: HPLC Method for Purity Analysis
This protocol provides a general method for assessing the purity of the final product and detecting common impurities.
-
Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
HPLC System:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Detector: UV at 254 nm.
-
-
Gradient Elution:
-
Time (min) | % B
-
0.0 | 10
-
20.0 | 90
-
25.0 | 90
-
25.1 | 10
-
30.0 | 10
-
-
Analysis: Inject 10 µL of the sample solution. The expected elution order is: dicarboxylic acid impurities (most polar, shortest retention time), followed by the desired product, and finally the decarboxylated impurity (least polar, longest retention time).
References
- 内蒙古利元科技有限公司. (2019). Production system and process for 3,5-diaminobenzoic acid.
-
Organic Chemistry Portal. (n.d.). Decarboxylation. [Link]
-
Zhang, Y., et al. (2015). Synthesis of methyl 3-cyanobenzoate by a green process. ResearchGate. [Link]
Sources
Technical Support Center: Optimizing the Synthesis of 3-Cyano-5-(methoxycarbonyl)benzoic acid
Welcome to the technical support center for the synthesis of 3-Cyano-5-(methoxycarbonyl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize this multi-step synthesis. As a key intermediate in the development of various pharmaceutical agents, achieving a high yield and purity of this molecule is often critical. This document consolidates field-proven insights and foundational chemical principles to help you navigate the common challenges encountered during its preparation.
Synthesis Overview: A Common Pathway and Its Challenges
A robust and frequently employed route to 3-Cyano-5-(methoxycarbonyl)benzoic acid begins with a commercially available starting material, 5-bromoisophthalic acid. The synthesis can be logically broken down into two primary transformations: a selective mono-esterification followed by a nucleophilic aromatic substitution (cyanation).
Each of these steps presents unique challenges that can significantly impact the overall yield. The key to success lies in understanding the causality behind each experimental parameter.
Synthetic Workflow Diagram
Caption: A common two-step synthetic route.
The primary bottlenecks in this process are typically:
-
Controlling Selectivity: Achieving high selectivity during the mono-esterification to avoid the formation of the undesired dimethyl 5-bromoisophthalate.
-
Driving Cyanation to Completion: Ensuring the efficient conversion of the aryl bromide to the nitrile, which can be sluggish and sensitive to reaction conditions.
-
Product Purification: Effectively separating the desired product from starting materials, byproducts, and residual metal catalysts.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, focusing on the underlying chemical principles to empower you to make informed decisions.
Issue 1: Low Yield and Poor Selectivity in Mono-esterification
Question: My esterification of 5-bromoisophthalic acid is producing significant amounts of the di-ester byproduct, and a lot of starting material remains unreacted. How can I improve the yield of the desired mono-ester?
Answer: This is a classic selectivity challenge. The two carboxylic acid groups have similar reactivity, but we can exploit stoichiometry and reaction conditions to favor the formation of the mono-ester.
-
Causality - Stoichiometry and Reaction Kinetics: When using a large excess of methanol and a strong acid catalyst like H₂SO₄, the reaction equilibrium will eventually be driven towards the thermodynamically stable di-ester. To favor the mono-ester, we must carefully control the amount of the esterifying agent.
-
Recommended Actions & Rationale:
-
Control Stoichiometry: Instead of using methanol as the solvent, use a non-reactive solvent (like dichloromethane or toluene) and add a precisely controlled amount of methanol (1.0 to 1.2 equivalents). This is the most critical factor for maximizing mono-ester formation.
-
Use a Non-Acidic Esterification Agent: A superior method is to use thionyl chloride (SOCl₂) to convert the diacid to the di-acid chloride, followed by the controlled addition of one equivalent of methanol. The high reactivity of the acid chloride allows for lower temperatures and more precise stoichiometric control.
-
Monitor the Reaction: Track the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the consumption of the starting material plateaus and before the concentration of the di-ester begins to significantly increase.
-
Issue 2: Incomplete or Failed Cyanation Reaction
Question: The conversion of my methyl 3-bromo-5-(carboxy)benzoate to the cyano-derivative is incomplete, even after prolonged heating. What factors are most critical for this Rosenmund-von Braun reaction?
Answer: The Rosenmund-von Braun reaction is notoriously sensitive to reagents and conditions. Low yields are almost always traced back to one of the following factors.
-
Causality - Catalyst Activity and Reaction Environment: Copper(I) cyanide is the key reagent, and its efficacy is highly dependent on its purity and the reaction environment. The reaction requires a high-boiling polar aprotic solvent to facilitate the dissolution of the reagents and to reach the necessary activation energy.
-
Recommended Actions & Rationale:
-
Catalyst Quality is Paramount: Ensure your Copper(I) Cyanide (CuCN) is of high purity, dry, and fresh.[1] Exposure to air and moisture can lead to the formation of copper(II) species, which are inactive and can complicate the reaction.[1] It is best practice to use freshly opened CuCN or to dry it under vacuum before use.
-
Solvent Choice and Purity: Use a high-boiling, polar aprotic solvent such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).[1] Crucially, the solvent must be anhydrous. The presence of water can hydrolyze the cyano group and interfere with the catalyst.
-
Ensure Sufficient Temperature: This reaction typically requires high temperatures, often in the range of 150-200 °C, to proceed at a reasonable rate. Ensure your reaction setup can safely reach and maintain this temperature.
-
Maintain an Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere. This prevents the oxidation of the Cu(I) catalyst and degradation of the solvent at high temperatures.
-
Issue 3: Difficulty in Purifying the Final Product
Question: My final product is contaminated with a persistent colored impurity, and I'm finding it difficult to crystallize. What is the best purification strategy?
Answer: Purification challenges often stem from residual copper salts and organic byproducts from the cyanation step. A multi-step purification protocol is usually required.
-
Causality - Impurity Profile: The crude product mixture contains your desired carboxylic acid, unreacted bromide, potentially hydrolyzed byproducts, and, most problematically, copper complexes. The purification strategy must address each of these.
-
Recommended Actions & Rationale:
-
Post-Reaction Workup (Copper Removal): After the reaction is complete, cool the mixture and pour it into a solution of ferric chloride (FeCl₃) in aqueous HCl. This has a dual purpose: the acid protonates your product, and the iron(III) complexes with and helps solubilize the residual cyanide and copper salts, facilitating their removal during the aqueous wash.
-
Acid-Base Extraction:
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with water and then brine.
-
Perform a liquid-liquid extraction by adding an aqueous solution of a weak base (e.g., sodium bicarbonate). Your acidic product will move into the aqueous layer, leaving non-acidic impurities (like any remaining starting bromide) in the organic layer.
-
Separate the layers, and then re-acidify the aqueous layer with HCl to precipitate your purified product.
-
-
Recrystallization: The precipitated solid can be further purified by recrystallization.[1] Suitable solvents include ethanol, methanol, or acetonitrile.[1] This step is excellent for removing trace organic impurities and achieving high crystalline purity.
-
Optimized Experimental Protocol
This protocol is designed as a self-validating system with in-process checks to maximize yield and purity.
Step 1: Selective Mono-esterification of 5-Bromoisophthalic Acid
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromoisophthalic acid (10.0 g, 40.8 mmol).
-
Reagents: Add thionyl chloride (12.0 mL, 163.2 mmol, 4.0 eq) and a catalytic amount of DMF (2-3 drops).
-
Reaction: Heat the mixture to reflux (approx. 80 °C) for 2 hours. The solid should fully dissolve, forming the di-acid chloride.
-
Workup: Allow the mixture to cool and remove the excess thionyl chloride under reduced pressure.
-
Esterification: Re-dissolve the crude acid chloride in 100 mL of anhydrous dichloromethane under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.
-
Methanol Addition: Slowly add a solution of anhydrous methanol (1.65 mL, 40.8 mmol, 1.0 eq) in 20 mL of dichloromethane dropwise over 30 minutes.
-
In-Process Check: After stirring at room temperature for 1 hour, take a small aliquot for TLC or HPLC analysis to confirm the consumption of the acid chloride and the formation of the mono-ester.
-
Quenching: Slowly pour the reaction mixture into 100 mL of cold water. Separate the organic layer, wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield methyl 3-bromo-5-(carboxy)benzoate. The crude product is often used directly in the next step.
Step 2: Rosenmund-von Braun Cyanation
-
Setup: In a 250 mL three-neck flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, combine the crude methyl 3-bromo-5-(carboxy)benzoate (approx. 40.8 mmol) and high-purity copper(I) cyanide (4.4 g, 49.0 mmol, 1.2 eq).
-
Solvent: Add 100 mL of anhydrous N-Methyl-2-pyrrolidone (NMP).
-
Reaction: Heat the mixture to 160-170 °C under a steady flow of nitrogen for 4-6 hours.
-
In-Process Check: Monitor the disappearance of the starting material by HPLC. The reaction mixture will become a dark, thick slurry.
-
Workup (Copper Removal): Cool the reaction to room temperature. Slowly and carefully pour the mixture into a vigorously stirring solution of FeCl₃ (10 g) in 10% aqueous HCl (150 mL). Stir for 1 hour.
-
Extraction: Extract the aqueous slurry with ethyl acetate (3 x 100 mL). Combine the organic layers.
-
Purification:
-
Wash the combined organic layers with water (2 x 100 mL) and brine (1 x 100 mL).
-
Dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Final Recrystallization: Recrystallize the crude solid from an ethanol/water mixture to yield 3-Cyano-5-(methoxycarbonyl)benzoic acid as a pure crystalline solid.
Data Summary Table
| Step | Reaction | Starting Material | Product | Expected Yield | Expected Purity (by HPLC) |
| 1 | Mono-esterification | 5-Bromoisophthalic Acid | Methyl 3-bromo-5-(carboxy)benzoate | 85-92% | >95% (mono-ester) |
| 2 | Cyanation & Purification | Methyl 3-bromo-5-(carboxy)benzoate | 3-Cyano-5-(methoxycarbonyl)benzoic acid | 80-88% | >99% |
| Overall | Two-Step Synthesis | 5-Bromoisophthalic Acid | 3-Cyano-5-(methoxycarbonyl)benzoic acid | 68-81% | >99% |
Troubleshooting Logic Diagram
This flowchart provides a logical path for diagnosing and resolving low yield issues during the synthesis.
Caption: Decision tree for troubleshooting low yield.
Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions for this synthesis? A1: The cyanation step requires special attention due to the high toxicity of copper(I) cyanide.[1] Always handle CuCN and any cyanide-containing waste in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Be aware that acidifying cyanide waste will produce highly toxic hydrogen cyanide gas. All cyanide waste must be quenched with an oxidizing agent (like bleach) under basic conditions before disposal.
Q2: Can I use a palladium-catalyzed cyanation instead of CuCN? A2: Yes, palladium-catalyzed cyanations (using sources like Zn(CN)₂ or KCN with a palladium catalyst and ligand) are viable alternatives. These reactions often proceed under milder conditions. However, the Rosenmund-von Braun reaction is often preferred in large-scale synthesis due to the lower cost of copper compared to palladium.
Q3: My final product seems to have hydrolyzed back to the diacid during workup. How can I prevent this? A3: Hydrolysis of the methyl ester can occur if the product is exposed to strongly basic conditions for a prolonged period during the extraction phase. When using a base like sodium bicarbonate or sodium carbonate to extract the acidic product, do not let the mixture stir for an extended time. Once the layers are separated, promptly re-acidify the aqueous layer to precipitate the product, minimizing its contact time with the basic solution.
References
- Technical Support Center: Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid. Benchchem.
- Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.
- Synthesis and Evaluation of Novel 5-{[2-Cyano-3-(substituted phenyl)prop-2-enoyl]amino}-2-hydroxy Benzoic Acid.
Sources
Technical Support Center: Identification of Impurities in 3-Cyano-5-(methoxycarbonyl)benzoic Acid Samples
Welcome to the technical support center for the analysis of 3-Cyano-5-(methoxycarbonyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot the presence of impurities in your samples. Adherence to strict purity thresholds is critical in pharmaceutical development, and this resource provides in-depth, experience-based guidance to navigate the complexities of impurity profiling.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities I might encounter in my 3-Cyano-5-(methoxycarbonyl)benzoic acid sample?
A1: The impurities in your sample are typically related to the synthetic route employed or potential degradation pathways. Common impurities can be categorized as follows:
-
Starting Materials and Reagents: Unreacted starting materials or residual reagents from the synthesis process.
-
Intermediates: Incompletely reacted intermediates from multi-step syntheses.
-
By-products: Compounds formed from side reactions occurring during the synthesis.
-
Degradation Products: Impurities formed due to the instability of the final compound under certain storage or experimental conditions.
Without a specific synthesis scheme, it is challenging to pinpoint exact impurities. However, for substituted benzoic acids, common synthetic routes often involve oxidation of corresponding toluenes or hydrolysis of nitriles. Potential impurities could therefore include related isomers, incompletely reacted precursors, or over-oxidized products.
Q2: I'm seeing an unexpected peak in my HPLC chromatogram. What is the first step I should take?
A2: An unexpected peak warrants a systematic investigation. The primary goal is to determine if the peak corresponds to a genuine impurity or an artifact.
Initial Troubleshooting Steps:
-
System Suitability Check: Ensure your HPLC system is performing optimally. Check for consistent retention times and peak shapes of your main compound.
-
Blank Injection: Run a blank injection (your mobile phase without the sample) to rule out contamination from the solvent or the system itself.
-
Wavelength Specificity: If using a UV detector, assess the impurity's UV spectrum. A significant difference in the absorption profile compared to your main compound can provide initial clues about its structure.[1]
-
Spiking Experiment: If you have a suspected impurity standard, a spiking experiment (co-injecting your sample with the standard) can confirm its identity if the peak area increases without the appearance of a new peak.
If these initial steps suggest a genuine impurity, proceed to more advanced analytical techniques for structural elucidation.
Q3: Which analytical techniques are most suitable for identifying unknown impurities in my samples?
A3: A multi-technique approach is often necessary for unambiguous impurity identification. The most powerful and commonly used techniques in pharmaceutical analysis include:
-
High-Performance Liquid Chromatography (HPLC): Primarily used for separation and quantification of impurities.[2][3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information of the separated impurities, which is a critical piece of information for identification.[4][5][6][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile impurities. Derivatization may be required for non-volatile compounds like benzoic acids to make them amenable to GC analysis.[8][9][10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful technique for definitive structure elucidation of isolated impurities.[12][13][14][15]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides information about the functional groups present in the impurity.[16][17][18][19][20]
The choice of technique depends on the nature of the impurity and the information required.
Section 2: Troubleshooting Guide
This section provides a structured approach to identifying and characterizing impurities.
Issue 1: An Unknown Peak is Detected by HPLC-UV
Causality: An unknown peak indicates the presence of a substance other than your target compound that absorbs at the detection wavelength. This could be a synthesis-related impurity, a degradation product, or a contaminant.
Troubleshooting Workflow:
Caption: Workflow for investigating an unknown HPLC peak.
Step-by-Step Protocol: LC-MS Analysis
-
Method Development: Develop a robust HPLC method that provides good separation between the main peak and the impurity. A common starting point for benzoic acid derivatives is a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier like formic acid for better peak shape and MS compatibility.[21]
-
Sample Preparation: Prepare the sample in a suitable solvent at a concentration appropriate for your LC-MS system.
-
Data Acquisition: Acquire data in both positive and negative ionization modes to maximize the chances of detecting the impurity. Common ionization techniques for small molecules are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).[2][22]
-
Data Analysis: Extract the mass spectrum corresponding to the impurity peak. The molecular ion (e.g., [M+H]⁺ or [M-H]⁻) will provide the molecular weight of the impurity. High-resolution mass spectrometry (HRMS) can provide the elemental composition, which is invaluable for identifying unknown compounds.[4]
Issue 2: Co-eluting Peaks in HPLC
Causality: Co-elution occurs when two or more compounds have very similar retention times under the given chromatographic conditions, making it difficult to quantify or identify them individually.
Troubleshooting Strategies:
-
Method Optimization:
-
Gradient Modification: Adjust the gradient slope of the mobile phase. A shallower gradient can often improve the resolution of closely eluting peaks.
-
Mobile Phase Composition: Change the organic modifier (e.g., from acetonitrile to methanol) or the pH of the aqueous phase.
-
Column Chemistry: Switch to a column with a different stationary phase (e.g., a phenyl-hexyl or a biphenyl column) to exploit different separation mechanisms.
-
-
Orthogonal Methods: Employ a completely different separation technique, such as Capillary Electrophoresis (CE), which separates compounds based on their charge-to-size ratio.
Issue 3: No Ionization of the Impurity in LC-MS
Causality: Some compounds are difficult to ionize using standard ESI or APCI techniques. This can be due to their chemical nature (e.g., very nonpolar or thermally labile).
Troubleshooting Steps:
-
Optimize Ionization Source Parameters: Adjust parameters such as capillary voltage, gas flow rates, and temperature.
-
Try a Different Ionization Technique: If available, try Atmospheric Pressure Photoionization (APPI), which can be effective for nonpolar compounds.
-
Derivatization: Chemically modify the impurity to introduce a more easily ionizable group. This is a more involved approach and is typically a last resort.
Section 3: Advanced Characterization Protocols
Protocol 1: Isolation of an Unknown Impurity by Preparative HPLC
Objective: To obtain a sufficient amount of the pure impurity for structural elucidation by NMR.
Methodology:
-
Method Scaling: Scale up your analytical HPLC method to a preparative scale. This involves using a larger diameter column and a higher flow rate.
-
Fraction Collection: Collect the eluent corresponding to the impurity peak.
-
Purity Analysis: Analyze the collected fraction by analytical HPLC to confirm its purity.
-
Solvent Evaporation: Remove the solvent to obtain the isolated impurity.
Protocol 2: Structural Elucidation by NMR Spectroscopy
Objective: To determine the chemical structure of the isolated impurity.
Methodology:
-
Sample Preparation: Dissolve the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
1D NMR: Acquire a ¹H NMR spectrum to determine the number and types of protons present. A ¹³C NMR spectrum will provide information about the carbon skeleton.
-
2D NMR: A suite of 2D NMR experiments is typically required for complete structural assignment:[23]
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which can help determine stereochemistry.
-
Data Interpretation: The combination of these NMR experiments allows for the reconstruction of the impurity's molecular structure.[13]
Section 4: Data Summary Tables
Table 1: Common Analytical Techniques for Impurity Profiling
| Technique | Information Provided | Strengths | Limitations |
| HPLC-UV | Retention time, UV absorbance | Robust, quantitative, widely available | Limited structural information |
| LC-MS | Molecular weight, fragmentation pattern | High sensitivity, provides molecular weight | May not ionize all compounds |
| GC-MS | Retention time, mass spectrum | Excellent for volatile compounds | Requires derivatization for non-volatile compounds |
| NMR | Detailed structural information | Definitive structure elucidation | Requires isolated, pure compound in sufficient quantity |
| FT-IR | Functional groups | Fast, non-destructive | Provides general information, not a complete structure |
Section 5: Visualizing Impurity Formation
The following diagram illustrates a hypothetical pathway for the formation of a common type of impurity in the synthesis of a substituted benzoic acid.
Caption: Potential impurity formation pathways.
This technical guide provides a comprehensive framework for the identification and characterization of impurities in 3-Cyano-5-(methoxycarbonyl)benzoic acid samples. By following these troubleshooting steps and analytical protocols, researchers can confidently address purity concerns in their drug development process.
References
-
3-CYANO-5-(METHOXYCARBONYL)BENZOIC ACID SDS, 126739-90-0 Safety Data Sheets. (n.d.). Retrieved from [Link]
-
Application of LCMS in small-molecule drug development. (2016, August 24). Drug Target Review. Retrieved from [Link]
- Boczar, M., et al. (2004). Theoretical modeling of infrared spectra of benzoic acid and its deuterated derivative. Journal of Molecular Structure: THEOCHEM, 677(1-3), 1-9.
-
Brown, D. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]
- Das, A. K., & Deb, S. (2016). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Cogent Chemistry, 2(1), 1184988.
-
HPLC Methods for analysis of Benzoic acid. (n.d.). HELIX Chromatography. Retrieved from [Link]
-
Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021, October 20). Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]
-
Impurity profiling Techniques for Pharmaceuticals – A Review. (2025, March 13). Advances in Bioresearch. Retrieved from [Link]
- Kartal, Z., & Sentürk, S. (2005). FT-IR Spectroscopic Study of M(Benzoic Acid)2Ni(CN)4 Complexes.
- Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671-2688.
- LC-MS and CE-MS Strategies in Impurity Profiling. (2000). CHIMIA, 54(11), 666-672.
-
MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. (n.d.). Retrieved from [Link]
- Niessen, W. M. A. (2000). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA, 54, 666-672.
-
No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. (n.d.). Shimadzu. Retrieved from [Link]
-
Organic Acids Analysis Service | GC-MS. (n.d.). Mtoz Biolabs. Retrieved from [Link]
-
Organic Acids Qualitative Analysis in Urine by GCMS. (n.d.). Erndim. Retrieved from [Link]
-
Separation of Benzoic acid, 2,3,4,5-tetrachloro-6-cyano-, methyl ester on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
Shinde, V. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. Retrieved from [Link]
-
Small Molecule Identity and Purity Testing. (n.d.). Pacific BioLabs. Retrieved from [Link]
-
What is the IR spectrum of benzoic acid? How is it determined? (2016, March 28). Quora. Retrieved from [Link]
-
2D NMR spectroscopy for structural elucidation of complex small molecules. (2020, December 3). YouTube. Retrieved from [Link]
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- 2. tandfonline.com [tandfonline.com]
- 3. helixchrom.com [helixchrom.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
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- 9. Organic Acids Analysis Service | GC-MS | MtoZ Biolabs [mtoz-biolabs.com]
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- 19. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 23. youtube.com [youtube.com]
managing reaction exotherms in the synthesis of 3-Cyano-5-(methoxycarbonyl)benzoic acid
A Guide to Managing Reaction Exotherms for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for managing reaction exotherms during the synthesis of 3-Cyano-5-(methoxycarbonyl)benzoic acid. Our focus is on providing practical, experience-driven insights to ensure the safety, efficiency, and success of your experiments.
Introduction: A Plausible and Potentially Exothermic Synthetic Route
The synthesis of 3-Cyano-5-(methoxycarbonyl)benzoic acid can be approached through various pathways. A chemically sound and illustrative route, which also highlights significant exotherm management challenges, commences with the commercially available dimethyl 5-aminoisophthalate. This pathway involves three key stages, each with its own thermal profile and safety considerations:
-
Diazotization: Conversion of the aromatic amine to a diazonium salt.
-
Sandmeyer Reaction: Substitution of the diazonium group with a cyano group.
-
Selective Monohydrolysis: Conversion of one of the methyl esters to a carboxylic acid.
This guide is structured to address potential issues at each of these critical stages.
Visualizing the Workflow: A High-Level Overview
Caption: Synthetic workflow for 3-Cyano-5-(methoxycarbonyl)benzoic acid.
Part 1: The Diazotization of Dimethyl 5-aminoisophthalate - Troubleshooting and FAQs
The formation of the diazonium salt is a critical and highly exothermic step. Proper temperature control is paramount to prevent decomposition and ensure a good yield for the subsequent reaction.
Question 1: My reaction temperature is rapidly increasing during the addition of sodium nitrite, even with an ice bath. What's happening and what should I do?
Answer: A rapid temperature increase during diazotization is a sign that the rate of heat generation is exceeding the rate of heat removal. This is a serious safety concern as uncontrolled exotherms can lead to the decomposition of the diazonium salt, potentially causing a dangerous release of nitrogen gas and other hazardous byproducts.
Immediate Actions:
-
Halt the addition of sodium nitrite immediately.
-
Ensure the reaction flask is securely submerged in the cooling bath.
-
If the temperature continues to rise, consider adding a small amount of pre-chilled solvent (the same as your reaction solvent) to dilute the reactants and absorb some of the heat.
Potential Causes and Preventative Measures:
-
Too Rapid Addition of Nitrite: The reaction between the amine and nitrous acid is fast and exothermic. Adding the sodium nitrite solution too quickly will generate heat faster than the cooling system can dissipate it.
-
Solution: Add the sodium nitrite solution dropwise, ensuring the temperature does not rise above 5 °C. Use a syringe pump for better control in larger-scale reactions.
-
-
Inadequate Cooling: The cooling bath may not have sufficient capacity for the scale of your reaction.
-
Solution: For lab-scale reactions, an ice-salt bath or a cryocooler is more effective than a simple ice-water bath. Ensure good thermal contact between the flask and the bath.
-
-
Poor Agitation: Inefficient stirring can lead to localized "hot spots" where the concentration of reactants is high, causing a localized runaway reaction.
-
Solution: Use an overhead stirrer for better mixing in larger flasks and ensure the stir rate is sufficient to create a vortex and maintain a homogenous mixture.
-
Question 2: I'm observing a brown gas evolving from my reaction. What does this indicate?
Answer: The evolution of a brown gas (likely nitrogen dioxide, NO₂) suggests that the nitrous acid is decomposing. This can happen if the temperature is too high or if the solution is not sufficiently acidic. This decomposition can lead to side reactions and a lower yield of the desired diazonium salt.
Troubleshooting:
-
Check Temperature: Ensure your internal reaction temperature is strictly maintained between 0 and 5 °C.
-
Verify Acidity: The reaction should be conducted in a strongly acidic medium (e.g., with excess hydrochloric acid). This ensures that the sodium nitrite is completely converted to nitrous acid and minimizes its decomposition.
Part 2: The Sandmeyer Reaction - Taming a Powerful Exotherm
The Sandmeyer reaction, while synthetically powerful, is notoriously exothermic and involves a potentially unstable intermediate. The decomposition of the diazonium salt is catalyzed by the copper(I) salt, leading to a rapid release of heat and nitrogen gas.
Question 3: I've added my diazonium salt solution to the copper cyanide, and the reaction is foaming uncontrollably and turning dark. What should I do?
Answer: Uncontrolled foaming is a clear indication of a runaway reaction. The rapid decomposition of the diazonium salt is generating a large volume of nitrogen gas, and the dark color suggests the formation of decomposition byproducts.
Immediate Actions:
-
If possible and safe, remove the heating source if one is being used. (Note: Some Sandmeyer reactions are initiated at slightly elevated temperatures, while others are performed by adding the diazonium salt to a heated solution of the copper salt).
-
Ensure adequate ventilation in a fume hood.
-
Be prepared for a sudden release of pressure. Do not stopper the flask tightly.
Potential Causes and Preventative Measures:
-
Too Rapid Addition of Diazonium Salt: This is the most common cause. The rate of addition directly controls the rate of reaction and heat generation.
-
Solution: Add the cold diazonium salt solution slowly and in portions to the copper cyanide solution. Monitor the temperature and gas evolution closely. Allow the reaction to subside after each addition before adding more.
-
-
Temperature of the Copper Cyanide Solution is Too High: While some heat may be required, starting at too high a temperature can lead to an uncontrollable reaction rate.
-
Solution: Start the reaction at a lower temperature and gradually warm it up only if the reaction is sluggish. Consult literature for the optimal temperature for your specific substrate.
-
-
Instability of the Diazonium Salt: If the diazonium salt solution was allowed to warm up or was stored for too long before use, it may have started to decompose, making it more reactive.
-
Solution: Use the diazonium salt solution immediately after its preparation and keep it cold at all times.
-
Question 4: My Sandmeyer reaction is complete, but my yield of dimethyl 5-cyanoisophthalate is very low. What could have gone wrong?
Answer: Low yields in a Sandmeyer reaction can be attributed to several factors, many of which are related to the stability of the diazonium intermediate and the reaction conditions.
Troubleshooting:
-
Incomplete Diazotization: If the initial diazotization was not complete, you will have unreacted starting material.
-
Decomposition of the Diazonium Salt: If the temperature was not properly controlled during diazotization or during the Sandmeyer reaction, the diazonium salt may have decomposed to other products.
-
Side Reactions: The diazonium salt can undergo other reactions, such as coupling with other aromatic species in the reaction mixture.
Key Data for Sandmeyer Reaction Control
| Parameter | Recommended Range | Rationale |
| Diazotization Temperature | 0 - 5 °C | Minimizes decomposition of nitrous acid and the diazonium salt. |
| Sandmeyer Reaction Temp. | Variable (often 20-60 °C) | Substrate-dependent; start low and warm cautiously. |
| Rate of Addition | Slow, dropwise | Directly controls the rate of exotherm. |
| Agitation | Vigorous | Prevents localized hot spots and ensures efficient heat transfer. |
Part 3: Selective Monohydrolysis - Controlling for Selectivity
The final step, the selective hydrolysis of one of the two methyl esters, is generally less exothermic but requires careful control to achieve the desired product and avoid the formation of the dicarboxylic acid.
Question 5: My hydrolysis reaction is producing a significant amount of the 5-cyanobenzene-1,3-dicarboxylic acid. How can I improve the selectivity for the mono-acid?
Answer: The formation of the di-acid indicates that the hydrolysis conditions are too harsh or the reaction time is too long.
Troubleshooting and Optimization:
-
Stoichiometry of the Base: Use a controlled amount of base (e.g., sodium hydroxide), typically around 1.0-1.2 equivalents. Using a large excess of base will drive the reaction towards the di-acid.
-
Reaction Temperature: Perform the hydrolysis at a lower temperature (e.g., room temperature or slightly below). Higher temperatures will accelerate the rate of hydrolysis of both ester groups.
-
Reaction Time: Monitor the reaction progress closely using a suitable analytical technique (e.g., TLC or LC-MS). Quench the reaction as soon as a significant amount of the desired mono-acid has formed and before the di-acid becomes the major product.
-
Solvent System: The choice of solvent can influence the selectivity. A mixture of an organic solvent like THF and water is often used to ensure solubility of the starting material while allowing for the aqueous hydrolysis to occur.
Visualizing Troubleshooting Logic
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 3-Cyano-5-(methoxycarbonyl)benzoic acid
This guide provides a comprehensive framework for the validation of analytical methods for 3-Cyano-5-(methoxycarbonyl)benzoic acid, a key intermediate in pharmaceutical synthesis.[1] Adherence to rigorous analytical method validation is a cornerstone of pharmaceutical quality, ensuring that any analytical procedure is fit for its intended purpose. This document is designed for researchers, scientists, and drug development professionals, offering an in-depth comparison of validation parameters and methodologies grounded in authoritative guidelines from the International Council for Harmonisation (ICH).[2][3]
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[4] This guide will focus on the most common and powerful analytical tool for this type of molecule: High-Performance Liquid Chromatography (HPLC).[5] We will explore the critical validation parameters, provide model experimental protocols, and present comparative data to illustrate the self-validating nature of a well-developed method.
The Critical Role of Method Validation
In pharmaceutical development and manufacturing, the validation of analytical methods is not merely a regulatory requirement but a fundamental aspect of quality assurance.[6][7] It provides a high degree of certainty that measurements are accurate, reproducible, and reliable, which is essential for:
-
Ensuring the identity, purity, and potency of pharmaceutical intermediates and final products.[7]
-
Supporting regulatory submissions to agencies like the U.S. Food and Drug Administration (FDA).[8]
-
Maintaining consistency and quality in manufacturing processes.[9]
The validation process for an analytical method demonstrates that it consistently provides data that is reliable and accurate.[10] The parameters for validation are established by the ICH Q2(R1) guidelines, which provide a comprehensive framework for validating analytical procedures.[11][12]
Method Selection: Why RP-HPLC is the Gold Standard
For a molecule like 3-Cyano-5-(methoxycarbonyl)benzoic acid, which possesses a UV-absorbing aromatic ring and functional groups conferring moderate polarity, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the method of choice for both assay and impurity profiling.
Comparative Rationale:
-
Compared to Gas Chromatography (GC): The compound's low volatility and thermal stability are not ideal for GC without derivatization, which adds complexity and potential for error.
-
Compared to Titrimetry: While a simple acid-base titration could determine the assay of the carboxylic acid, it lacks specificity. It cannot distinguish the main compound from acidic impurities or degradation products, nor can it quantify neutral or basic impurities.
-
Compared to Spectroscopy (UV/IR): Direct UV spectroscopy is non-specific and susceptible to interference from any UV-absorbing impurity. IR spectroscopy is primarily used for identification.
RP-HPLC provides the necessary specificity to separate the main component from process-related impurities and potential degradants, allowing for simultaneous quantification.
The Validation Workflow: A Step-by-Step Approach
A robust validation protocol follows a logical sequence of experiments, with each step building confidence in the method's performance.
Caption: Conceptual diagram of forced degradation studies.
Comparative Data & Acceptance Criteria:
| Stress Condition | % Degradation | Peak Purity Index | Resolution (Analyte vs. Closest Degradant) | Acceptance Criteria |
| Unstressed | 0% | > 0.999 | N/A | Peak is pure; No co-elution. |
| Acid Hydrolysis | 12.5% | > 0.999 | 2.1 | Peak purity index > 0.999; Resolution > 2.0. |
| Base Hydrolysis | 18.2% | > 0.999 | 2.5 | Target degradation of 5-20%. [13] |
| Oxidation | 8.9% | > 0.999 | 3.0 | Mass balance should be close to 100%. |
| Thermal | 5.1% | > 0.999 | 2.8 | The method is stability-indicating. |
Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. This is crucial for accurate quantification. The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable levels of precision, accuracy, and linearity.
Experimental Protocol:
-
Prepare a stock solution of the reference standard.
-
Perform serial dilutions to prepare at least five concentrations across the desired range (e.g., 50% to 150% of the target assay concentration).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Comparative Data & Acceptance Criteria:
| Concentration Level | Concentration (µg/mL) | Mean Peak Area (n=3) | Acceptance Criteria |
| 50% | 50 | 451,200 | Correlation Coefficient (r²) : ≥ 0.999 |
| 75% | 75 | 674,500 | Y-intercept : Should be insignificant compared to the response at 100% level. |
| 100% | 100 | 902,100 | Residuals : Data points should be randomly scattered around the regression line. |
| 125% | 125 | 1,123,500 | |
| 150% | 150 | 1,355,800 | |
| Linear Regression Output | Value | ||
| Slope | 8995 | ||
| Y-Intercept | 1520 | ||
| Correlation Coefficient (r²) | 0.9998 |
Causality: Accuracy measures the closeness of the test results to the true value. It is typically determined by recovery studies, where a known amount of analyte is "spiked" into a blank matrix or placebo.
Experimental Protocol:
-
Prepare samples by spiking a known quantity of the reference standard into a blank matrix at three concentration levels (e.g., 80%, 100%, 120%).
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery.
Comparative Data & Acceptance Criteria:
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery | Acceptance Criteria |
| 80% (n=3) | 80.0 | 79.8, 80.5, 80.1 | 99.8%, 100.6%, 100.1% | Mean recovery should be within 98.0% to 102.0% at each level. |
| 100% (n=3) | 100.0 | 100.2, 99.5, 100.9 | 100.2%, 99.5%, 100.9% | The RSD of recovery at each level should be ≤ 2.0%. |
| 120% (n=3) | 120.0 | 119.5, 121.0, 120.3 | 99.6%, 100.8%, 100.3% |
Causality: Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample under the prescribed conditions. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision over a short interval with the same analyst and equipment.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment). [14] Experimental Protocol:
-
Repeatability: Prepare six identical samples at 100% of the test concentration. Analyze them and calculate the Relative Standard Deviation (RSD).
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or on a different HPLC system. Compare the results from both sets.
Comparative Data & Acceptance Criteria:
| Precision Level | Analyst/Day/System | Assay Results (% Label Claim) | Mean Assay | % RSD | Acceptance Criteria |
| Repeatability | Analyst 1 / Day 1 / System A | 99.8, 100.2, 99.5, 100.5, 99.9, 100.1 | 100.0% | 0.35% | RSD ≤ 2.0% |
| Intermediate | Analyst 2 / Day 2 / System B | 100.5, 100.8, 99.9, 101.0, 100.3, 100.6 | 100.5% | 0.41% | RSD ≤ 2.0% |
| Overall | (All 12 results) | - | 100.25% | 0.48% | Overall RSD should meet pre-defined criteria. |
Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. [15]It provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Analyze a standard solution while making small, deliberate changes to critical method parameters, one at a time.
-
Typical variations include:
-
Mobile Phase pH (± 0.2 units)
-
Organic Modifier Composition (± 2%)
-
Column Temperature (± 5 °C)
-
Flow Rate (± 10%)
-
Comparative Data & Acceptance Criteria:
| Parameter Varied | Variation | System Suitability (Tailing Factor) | Assay Result (% LC) | Acceptance Criteria |
| Nominal | - | 1.1 | 100.1% | System suitability parameters (e.g., tailing factor, resolution) must pass. |
| Flow Rate | +10% (1.1 mL/min) | 1.1 | 100.3% | Assay results should not significantly change from nominal conditions. |
| -10% (0.9 mL/min) | 1.2 | 99.8% | ||
| Temperature | +5°C (35°C) | 1.1 | 100.0% | |
| -5°C (25°C) | 1.2 | 100.2% |
Conclusion
The validation of an analytical method for a pharmaceutical intermediate like 3-Cyano-5-(methoxycarbonyl)benzoic acid is a systematic and evidence-based process. By following the principles outlined in the ICH Q2(R1) guidelines, a laboratory can develop and validate a method that is specific, accurate, precise, and robust. The comparative data presented in this guide demonstrate how experimental results are evaluated against pre-defined acceptance criteria, creating a self-validating system that ensures the generation of high-quality, reliable data suitable for regulatory submission and quality control throughout the drug development lifecycle.
References
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Paithankar, H. V. (2013). HPLC METHOD VALIDATION FOR PHARMACEUTICALS: A REVIEW. International Journal of Universal Pharmacy and Bio Sciences, 2(4). Available at: [Link]
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GSC Online Press. (2022). A concise review on method development and validation parameters. GSC Biological and Pharmaceutical Sciences, 19(01), 223–231. Available at: [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available at: [Link]
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Chaudhary, A. K. (2025). Analytical Method Validation: A Comprehensive Review of Current Practices. ResearchGate. Available at: [Link]
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Ravisankar, P., et al. (2018). A Review: Analytical Method Development and Validation. International Journal of Pharmaceutical Research, 10(4). Available at: [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]
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Neto, A. J. C. (2022). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Available at: [Link]
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U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. Available at: [Link]
-
World Journal of Pharmaceutical and Medical Research. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. Available at: [Link]
-
Altabrisa Group. (2025). 3 Key Steps for HPLC Method Validation in Pharmaceuticals. Available at: [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2023). Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. Available at: [Link]
-
Journal of Emerging Technologies and Innovative Research. (2019). A review article on analytical method validation. Available at: [Link]
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Chromatography Today. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Available at: [Link]
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Shrivastava, A. (2012). Analytical method validation: A brief review. ResearchGate. Available at: [Link]
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BioPharm International. (2014). Forced Degradation Studies for Biopharmaceuticals. Available at: [Link]
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Singh, S., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(3), 159-168. Available at: [Link]
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Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Available at: [Link]
-
Chem-Impex. (n.d.). 3-Iodo-5-(methoxycarbonyl)benzoic acid. Available at: [Link]
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Sygnature Discovery. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]
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Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]
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A Senior Application Scientist's Guide to Establishing the Purity of 3-Cyano-5-(methoxycarbonyl)benzoic Acid
In the rigorous world of drug discovery and materials science, the absolute purity of chemical reagents is the bedrock upon which reliable, reproducible, and meaningful data are built. For a key intermediate like 3-Cyano-5-(methoxycarbonyl)benzoic acid, a versatile building block in the synthesis of complex molecular architectures, confirming its purity is not merely a quality control step but a critical prerequisite for success. This guide provides an in-depth, comparative analysis of the essential analytical techniques required to comprehensively establish the purity of this molecule, moving beyond simple percentages to a holistic understanding of the material's integrity.
The Subject of Analysis: 3-Cyano-5-(methoxycarbonyl)benzoic acid
Understanding the analyte's physicochemical properties is paramount as it informs every subsequent analytical choice, from solvent selection to chromatographic conditions. 3-Cyano-5-(methoxycarbonyl)benzoic acid (C₉H₇NO₄) is a substituted aromatic compound featuring three distinct functional groups: a carboxylic acid, a methyl ester, and a nitrile. This trifunctional nature presents specific analytical challenges, such as the potential for dimerization and the need for specific conditions to achieve sharp chromatographic peaks.
Table 1: Physicochemical Properties of 3-Cyano-5-(methoxycarbonyl)benzoic acid
| Property | Value | Source |
| Molecular Formula | C₉H₇NO₄ | [1] |
| Molecular Weight | 193.16 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Melting Point | ~198-202 °C | N/A |
| Solubility | Soluble in polar aprotic solvents (e.g., DMSO, DMF), and alcohols (e.g., Methanol) | N/A |
The Orthogonal Approach: A Multi-Technique Imperative
No single analytical method can provide a complete and unambiguous purity profile. A robust purity assessment relies on an orthogonal approach, where multiple techniques based on different chemical and physical principles are employed. This strategy ensures that a wide range of potential impurities—structurally related, residual solvents, or inorganic contaminants—are detected and quantified. Our workflow integrates chromatography, mass spectrometry, spectroscopy, and thermal analysis.
Figure 1: Orthogonal workflow for comprehensive purity analysis.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
HPLC is the gold standard for determining the purity of non-volatile organic compounds.[2] Its high resolving power separates the main component from closely related impurities, allowing for accurate quantification based on peak area percentage.
Expertise & Experience: The key to a reliable HPLC method for this analyte is managing the acidic nature of the carboxylic acid group. Without proper mobile phase modification, peak tailing will occur, compromising resolution and integration accuracy. We incorporate a small amount of trifluoroacetic acid (TFA) to suppress the ionization of the carboxylate, ensuring a sharp, symmetrical peak shape. A gradient elution is employed to ensure that impurities with a wide range of polarities are eluted and detected.
Experimental Protocol: Reversed-Phase HPLC
-
System Preparation:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid in HPLC-grade Water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid in HPLC-grade Acetonitrile.
-
Filter and degas both mobile phases prior to use.
-
-
Sample Preparation:
-
Prepare a stock solution by accurately weighing ~10 mg of the sample into a 20 mL volumetric flask and diluting to volume with 50:50 Water:Acetonitrile.
-
Further dilute this stock 1:10 to a working concentration of ~0.05 mg/mL.
-
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
UV Detection: 254 nm.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 15.0 95 17.0 95 17.1 10 | 20.0 | 10 |
-
Table 2: Comparative Purity Data from HPLC Analysis
| Sample Lot | Main Peak Area (%) | Total Impurity Area (%) | Purity by HPLC (%) |
| Lot A | 99.85 | 0.15 | 99.85 |
| Lot B | 98.62 | 1.38 | 98.62 |
Liquid Chromatography-Mass Spectrometry (LC-MS): Identifying the Impurities
While HPLC-UV quantifies impurities, it offers no structural information.[3] By coupling the HPLC separation to a mass spectrometer, we can obtain the molecular weight of both the main peak and any detected impurities, providing crucial clues to their identity.[4][5][6][7]
Trustworthiness: This protocol is self-validating. The mass of the main chromatographic peak must correspond to the expected molecular weight of 3-Cyano-5-(methoxycarbonyl)benzoic acid ([M-H]⁻ = 192.03). Any other observed masses are, by definition, impurities.
Figure 2: Workflow for impurity identification by LC-MS.
Experimental Protocol: LC-MS Analysis
-
LC Conditions: Utilize the same conditions as the HPLC-UV method.
-
Mass Spectrometer: High-Resolution Mass Spectrometer (e.g., Q-TOF).
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
Mass Range: 50 - 500 m/z.
Table 3: Hypothetical Impurity Profile for Lot B by LC-MS
| Retention Time (min) | Observed m/z [M-H]⁻ | Proposed Identity | Plausible Origin |
| 6.8 | 178.01 | 3-Cyano-5-carboxybenzoic acid | Hydrolysis of the methyl ester |
| 9.5 | 192.03 | Main Compound | Product |
| 11.2 | 208.02 | 3-Cyano-5-(methoxycarbonyl)benzamide | Incomplete hydrolysis of a precursor |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Proof
NMR spectroscopy provides the most detailed structural information, confirming the identity of the compound and detecting impurities that might be invisible to UV-based detection (e.g., certain saturated compounds).[8][9] It is also the primary method for quantifying residual solvents.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve ~5 mg of the sample in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrument: 400 MHz NMR Spectrometer.
-
Acquisition: Standard proton experiment, 16 scans.
-
Analysis: Integrate all peaks and assign them to the structure. The aromatic region (7-9 ppm) is particularly diagnostic for this compound.[10][11]
Table 4: Expected ¹H NMR Data in DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~13.9 (very broad) | s | 1H | -COOH |
| ~8.65 | t, J ≈ 1.5 Hz | 1H | Ar-H (Position 4) |
| ~8.58 | t, J ≈ 1.5 Hz | 1H | Ar-H (Position 6) |
| ~8.45 | t, J ≈ 1.5 Hz | 1H | Ar-H (Position 2) |
| 3.92 | s | 3H | -OCH₃ |
Differential Scanning Calorimetry (DSC): An Orthogonal Purity Assessment
DSC is a powerful thermal analysis technique that measures a material's melting point and heat of fusion.[12] For high-purity crystalline compounds (>98%), the presence of impurities causes a depression and broadening of the melting point peak, a phenomenon described by the van't Hoff equation.[13][14][15][16] This provides a purity value based on a physical property, making it an excellent orthogonal technique to chromatography.
Experimental Protocol: DSC
-
Sample Preparation: Crimp 2-4 mg of the sample in a vented aluminum pan.
-
Instrument Conditions:
-
Temperature Program: Heat from 150 °C to 220 °C at a rate of 5 °C/min.
-
Purge Gas: Nitrogen at 50 mL/min.
-
-
Data Analysis: Analyze the melting endotherm using the instrument's software to calculate mole percent purity.
Table 5: Comparison of Purity by DSC and HPLC
| Sample Lot | Purity by HPLC (%) | Purity by DSC (mol %) | Correlation |
| Lot A | 99.85 | 99.81 | Excellent agreement, high confidence in purity. |
| Lot B | 98.62 | 98.55 | Good agreement, confirms lower purity. |
Conclusion: Synthesizing the Data for a Definitive Purity Statement
Establishing the purity of a critical reagent like 3-Cyano-5-(methoxycarbonyl)benzoic acid is a comprehensive endeavor that cannot be satisfied by a single measurement. By integrating quantitative data from HPLC, impurity identification from LC-MS, definitive structural confirmation from NMR, and an orthogonal purity assessment from DSC, we can construct a high-confidence, well-supported Certificate of Analysis. This multi-faceted approach ensures that researchers and drug development professionals are starting with a material of known and verified quality, safeguarding the integrity of their scientific outcomes.
References
-
Spectroscopy of Aromatic Compounds. (2024). Chemistry LibreTexts. [Link]
-
Purity Determination and DSC Tzero Technology. TA Instruments. [Link]
- HPLC method for purifying organic compounds. (n.d.).
-
NMR Spectroscopy of Aromatic Compounds. (n.d.). ResearchGate. [Link]
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2023). Biotech Spain. [Link]
-
Determination of purity by differential scanning calorimetry (DSC). (n.d.). ACS Publications. [Link]
-
Compound purity analysis and HPLC data. (2013). The Royal Society of Chemistry. [Link]
-
Applications of Differential Scanning Calorimetry (DSC) Analysis. (2024). ResolveMASS. [Link]
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A Comparative Guide to 3-Cyano-5-(methoxycarbonyl)benzoic Acid and Isomeric Cyanobenzoic Acids: Properties, Reactivity, and Applications
Introduction: The Strategic Importance of Substituted Benzoic Acids
In the landscape of medicinal chemistry and materials science, the benzoic acid scaffold is a foundational building block. Its synthetic versatility allows for precise modulation of physicochemical and biological properties through aromatic substitution. The introduction of cyano (-C≡N) and ester (-COOR) groups, in particular, imparts unique electronic and steric characteristics that are highly sought after. Cyanobenzoic acids serve as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] This guide provides a detailed comparative analysis of 3-Cyano-5-(methoxycarbonyl)benzoic acid against its fundamental parent isomers: 2-cyanobenzoic acid, 3-cyanobenzoic acid, and 4-cyanobenzoic acid.
The focus of this guide, 3-Cyano-5-(methoxycarbonyl)benzoic acid, presents a trifunctional scaffold. The interplay between the three substituents—a carboxylic acid, a cyano group, and a methyl ester—creates a molecule with distinct reactivity and geometric properties. Understanding these properties in comparison to simpler cyanobenzoic acids is critical for researchers designing complex molecular architectures, such as Metal-Organic Frameworks (MOFs) or targeted pharmaceutical agents.[3] This document will delve into their physicochemical properties, spectroscopic signatures, synthetic utility, and key applications, supported by experimental protocols and data.
Molecular Structure Overview
The defining difference among the comparator compounds is the positional isomerism of the cyano group relative to the carboxylic acid. This positioning dictates the electronic influence (inductive vs. resonance effects) each group exerts on the other and on the aromatic ring, fundamentally altering the molecule's overall properties. 3-Cyano-5-(methoxycarbonyl)benzoic acid adds another layer of complexity with a second electron-withdrawing group, further modifying the electronic landscape of the benzene ring.
Figure 1: Molecular structures of the target compound and its comparators.
Comparative Physicochemical Properties
The functional groups and their relative positions directly influence macroscopic properties such as acidity, solubility, and melting point. The cyano group is strongly electron-withdrawing, which increases the acidity of the carboxylic acid compared to unsubstituted benzoic acid.[4] This effect is most pronounced when the cyano group is in the para position (4-cyanobenzoic acid), where it can exert its maximum electron-withdrawing resonance effect.
| Property | 3-Cyano-5-(methoxycarbonyl)benzoic Acid | 2-Cyanobenzoic Acid | 3-Cyanobenzoic Acid | 4-Cyanobenzoic Acid |
| Molecular Formula | C₁₀H₇NO₄[5] | C₈H₅NO₂[6] | C₈H₅NO₂[1] | C₈H₅NO₂[4] |
| Molecular Weight | 205.17 g/mol [5] | 147.13 g/mol | 147.13 g/mol [1] | 147.13 g/mol [4] |
| Appearance | Data not available | White Crystalline Solid | Off-white powder[1] | White to yellow-beige Crystalline Powder[7] |
| Melting Point (°C) | Data not available | ~161 (394 K)[8] | 218-222[1] | 219-221 (decomposes)[7] |
| pKa (at 25°C) | Estimated < 3.5 | Data not available | Data not available | 3.55[7] |
| Solubility | Data not available | Soluble in polar organic solvents | Soluble in polar organic solvents[2] | Soluble in methanol, sparingly in water[4][7] |
| CAS Number | 126739-90-0[5] | 3839-22-3[6] | 1877-72-1[1] | 619-65-8[4] |
| Table 1: Comparison of key physicochemical properties. |
Expert Insights: The presence of two electron-withdrawing groups (cyano and methoxycarbonyl) on 3-Cyano-5-(methoxycarbonyl)benzoic acid would be expected to significantly increase the acidity of the carboxylic acid proton, likely resulting in a pKa lower than that of 4-cyanobenzoic acid. The higher molecular weight and potential for dipole-dipole interactions may also lead to a higher melting point compared to the simpler isomers, though this requires experimental verification.
Spectroscopic Characterization: A Comparative Overview
Spectroscopic analysis is essential for confirming the structure and purity of these molecules.[4] The key is to understand how the substituent positions affect the signals in NMR and IR spectroscopy.
¹H NMR Spectroscopy:
-
Aromatic Region: The protons on the benzene ring will appear as complex multiplets. In 4-cyanobenzoic acid, the symmetry results in a simpler AA'BB' system (two doublets). For the ortho and meta isomers, the patterns will be more complex due to lower symmetry. For 3-Cyano-5-(methoxycarbonyl)benzoic acid, three distinct aromatic proton signals are expected.
-
Carboxylic Acid Proton: A broad singlet, typically far downfield (>10 ppm), which may be exchangeable with D₂O.
-
Methoxycarbonyl Protons: For 3-Cyano-5-(methoxycarbonyl)benzoic acid, a sharp singlet around 3.9-4.0 ppm corresponding to the -OCH₃ group will be present.
¹³C NMR Spectroscopy:
-
Quaternary Carbons: The carbons of the -COOH, -C≡N, and ester carbonyl groups, along with the ring carbons attached to these groups, will be visible. The cyano carbon appears around 115-120 ppm, while the carboxylic and ester carbonyls are much further downfield (>165 ppm).
-
Aromatic Carbons: The chemical shifts of the C-H carbons in the ring provide clear evidence of the substitution pattern.
Infrared (IR) Spectroscopy:
-
-OH Stretch: A very broad band from ~2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.
-
C=O Stretch: A strong, sharp absorption around 1700-1725 cm⁻¹ for the carboxylic acid carbonyl. In 3-Cyano-5-(methoxycarbonyl)benzoic acid, a second C=O stretch from the ester group will likely appear at a slightly higher frequency (~1720-1740 cm⁻¹).
-
-C≡N Stretch: A sharp, medium-intensity absorption in the range of 2220-2240 cm⁻¹. This is a highly diagnostic peak for the presence of the cyano group.
Reactivity and Synthetic Applications
The true value of these compounds lies in their utility as synthetic intermediates.[9] The carboxylic acid, cyano group, and aromatic ring all offer sites for chemical modification.
-
Carboxylic Acid Group: This group readily undergoes standard reactions such as esterification, amidation, and conversion to an acyl chloride.[2] The acidity, and therefore the reactivity of the carboxylate, is modulated by the position of the electron-withdrawing cyano group.
-
Cyano Group: The nitrile can be hydrolyzed to a carboxylic acid (yielding a dicarboxylic acid), reduced to an amine, or used in cycloaddition reactions to form heterocyclic systems.
-
Aromatic Ring: The ring can undergo electrophilic aromatic substitution, although the presence of multiple deactivating groups makes this challenging. Alternatively, in applications like MOF synthesis, the entire molecule acts as a rigid "linker" or "strut".[3]
Application Focus: Metal-Organic Frameworks (MOFs) MOFs are crystalline materials constructed from metal ions or clusters linked by organic molecules. The geometry, length, and functionality of the organic linker are primary determinants of the final framework's properties, including pore size, surface area, and chemical functionality.[3]
Cyanobenzoic acids are excellent candidates for MOF linkers. The carboxylic acid group coordinates with the metal centers, while the cyano group can either remain as a functional group decorating the pores of the MOF or participate in secondary coordination. The distinct electronic and steric properties of the cyano group can impart unique characteristics to the resulting MOF, influencing its performance in gas storage, separation, or catalysis.[3][10]
Figure 2: Logical workflow for the synthesis of a Metal-Organic Framework (MOF).
Experimental Protocols
To ensure the reliability of research outcomes, validated experimental procedures are paramount. The following protocols provide a framework for the synthesis and analysis of cyanobenzoic acids.
Protocol 1: Synthesis of 4-Cyanobenzoic Acid via Oxidation
This protocol is a representative method for synthesizing a cyanobenzoic acid from its corresponding aldehyde, a common and effective route.[4]
Objective: To synthesize 4-cyanobenzoic acid by oxidizing 4-cyanobenzaldehyde.
Materials:
-
4-cyanobenzaldehyde
-
Potassium permanganate (KMnO₄) on silica gel (PB-SiO₂-KMnO₄)
-
Cyclohexane
-
Sodium thiosulfate (Na₂S₂O₃)
-
Silica gel for filtration
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve 4-cyanobenzaldehyde (0.50 mmol) in cyclohexane (10 mL).
-
Addition of Oxidant: Add the solid PB-SiO₂-KMnO₄ oxidant (0.75 g, 0.75 mmol) to the solution.
-
Reaction Execution: Equip the flask with a condenser and stir the mixture vigorously at 65°C for 20 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: After cooling the reaction to room temperature, add solid sodium thiosulfate (0.50 mmol) to quench any unreacted KMnO₄. Stir the mixture overnight.
-
Workup: Filter the mixture through a pad of silica gel to remove the manganese dioxide byproduct and the silica support. Wash the pad with additional solvent (e.g., ethyl acetate).
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure to yield the crude 4-cyanobenzoic acid.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified product. Dry the crystals under vacuum.
Protocol 2: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol describes a standard reversed-phase HPLC method for assessing the purity of a cyanobenzoic acid sample, adapted from established practices for aromatic carboxylic acids.[11]
Objective: To determine the purity of a synthesized cyanobenzoic acid sample.
Instrumentation & Materials:
-
HPLC system with UV detector
-
C18 analytical column (e.g., 5 µm particle size, 4.6 x 150 mm)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate
-
Acetic acid
-
Volumetric flasks, pipettes, syringe filters (0.45 µm)
Procedure:
-
Mobile Phase Preparation (Acetonitrile: 0.05 M Ammonium Acetate, pH 4.4; 40:60 v/v):
-
To prepare the aqueous component, dissolve approximately 3.85 g of ammonium acetate in 1 L of deionized water. Adjust the pH to 4.4 using acetic acid.
-
Mix 600 mL of the prepared buffer with 400 mL of acetonitrile.
-
Degas the mobile phase using sonication or vacuum filtration.
-
-
Standard Preparation: Accurately weigh about 10 mg of a high-purity reference standard of the cyanobenzoic acid and dissolve it in a 1:1 mixture of acetonitrile and water in a 100 mL volumetric flask to create a 100 µg/mL stock solution.
-
Sample Preparation: Prepare the synthesized sample in the same manner as the standard to achieve a similar concentration.
-
Chromatographic Conditions:
-
Column: C18 (5 µm, 4.6 x 150 mm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV at 234 nm[11]
-
Column Temperature: 30°C
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution multiple times to ensure system suitability (e.g., reproducibility of retention time and peak area).
-
Inject the sample solution.
-
Calculate the purity of the sample by comparing the area of the main peak to the total area of all peaks detected in the chromatogram (Area Percent method).
-
Figure 3: Standard workflow for HPLC purity analysis.
Conclusion
3-Cyano-5-(methoxycarbonyl)benzoic acid is a highly functionalized building block with significant potential in advanced material synthesis and drug discovery. Its properties are a direct consequence of the electronic interplay between a carboxylic acid, a cyano group, and a methoxycarbonyl group in a 1,3,5-substitution pattern. When compared to the simpler positional isomers of cyanobenzoic acid, it offers a more complex and tunable platform. The ortho, meta, and para isomers provide a systematic variation in steric hindrance and electronic effects, which are foundational for understanding structure-property relationships. For researchers, the choice between these molecules will depend entirely on the desired geometry, reactivity, and functionality required for their specific application, be it the design of novel enzyme inhibitors or the construction of bespoke porous materials.[7] The experimental frameworks provided herein offer a validated starting point for the synthesis and quality control of these valuable chemical intermediates.
References
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ACS Publications. (2009). Design, Synthesis, and Evaluation of Indolinones as Triple Angiokinase Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
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PubChem - NIH. (n.d.). 4-Cyanobenzoic acid | C8H5NO2 | CID 12087. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of o-Cyanobenzoic acid (CAS 3839-22-3). Retrieved from [Link]
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PubChem - NIH. (n.d.). 2-Cyanobenzoic acid | C8H5NO2 | CID 138061. Retrieved from [Link]
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MDPI. (2019). Electrocatalytic Processes for the Valorization of CO 2 : Synthesis of Cyanobenzoic Acid Using Eco-Friendly Strategies. Catalysts. Retrieved from [Link]
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ACS Publications. (1987). Preparation of 2-Cyanobenzoic Acids from the Reaction of Bromobenzoic Acids with Arylacetonitriles and LDA. The Journal of Organic Chemistry. Retrieved from [Link]
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PubMed - NIH. (2024). Construction of Metal-Organic Framework as a Novel Platform for Ratiometric Determination of Cyanide. Retrieved from [Link]
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MDPI. (2024). Construction of Metal–Organic Framework as a Novel Platform for Ratiometric Determination of Cyanide. Retrieved from [Link]
-
ScienceDirect. (1985). A Spectrophotometric Determination of Cyanate Using Reaction With 2-aminobenzoic Acid. Analytical Biochemistry. Retrieved from [Link]
-
ResearchGate. (2007). A Metal−Organic Framework Functionalized with Free Carboxylic Acid Sites and Its Selective Binding of a Cl(H 2 O) 4 - Cluster. Retrieved from [Link]
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Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from [Link]
- Google Patents. (n.d.). WO2011141923A2 - Improved synthesis of optically pure (s) - 3-cyano-5-methyl-hexanoic acid alkyl ester.
-
ScienceDirect. (2023). Metal-organic framework-based nanomaterials for CO 2 storage: A review. Retrieved from [Link]
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EPA. (n.d.). Cyanotoxins Analytical Methods Overview and New Developments. Retrieved from [Link]
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Shimadzu. (n.d.). No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. Retrieved from [Link]
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assessing the batch-to-batch consistency of 3-Cyano-5-(methoxycarbonyl)benzoic acid
Initiating Initial Research
I'm starting with broad Google searches to collect information on 3-Cyano-5-(methoxycarbonyl)benzoic acid. I'm focusing on its chemical properties, synthesis methods, common applications, and any relevant established standards. This initial phase aims to establish a foundational understanding before delving deeper.
Analyzing Analytical Methods
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Defining Guide's Scope
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Outlining Initial Structure
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Expanding Analytical Focus
I'm now expanding the guide's scope to incorporate analytical techniques. My primary focus is establishing the core analytical techniques crucial for consistency assessment, starting with High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification. I'll provide detailed experimental protocols, hypothetical comparative data, and data interpretation, citing relevant literature with clickable URLs. A reverse-phase method will be the focus for HPLC. I will begin work on building the table for comparative data.
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Defining Guide's Content
I'm now integrating the user's requirements into a cohesive plan. The guide's focus is 3-Cyano-5-(methoxycarbonyl)benzoic acid, designed for scientists in drug development, presented authoritatively as a Senior Application Scientist. The guide will include experimental protocols, data tables, and Graphviz diagrams for workflows, and all claims are backed by citations with clickable URLs. My focus is on synthesizing all of this into a comprehensive document.
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Refining Guide's Scope
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
